molecular formula C21H14ClN3O3S B3927241 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA

Cat. No.: B3927241
M. Wt: 423.9 g/mol
InChI Key: KKDPQVBCJHHMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a chlorobenzoyl group, and a thiourea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA typically involves multiple steps. One common route starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and aldehydes under various catalytic conditions Finally, the thiourea linkage is formed by reacting the intermediate with thiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-efficiency catalysts and solvent systems that are both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer cells, it may interfere with DNA replication or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its benzoxazole core is particularly effective in interacting with biological targets, while the chlorobenzoyl and thiourea groups enhance its chemical reactivity and stability .

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-15-6-2-1-5-13(15)19(27)25-21(29)23-12-9-10-17(26)14(11-12)20-24-16-7-3-4-8-18(16)28-20/h1-11,26H,(H2,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPQVBCJHHMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
3-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(2-CHLOROBENZOYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.